4-Cyano-3,5-difluorophenyl 4-propyl-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3,5-difluorophenyl 4-propyl-benzoate is an organic compound with the molecular formula C17H13F2NO2 and a molecular weight of 301.29 g/mol . This compound is characterized by the presence of a cyano group, two fluorine atoms, and a propyl group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3,5-difluorophenyl 4-propyl-benzoate typically involves the esterification of 4-propylbenzoic acid with 4-cyano-3,5-difluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3,5-difluorophenyl 4-propyl-benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-propylbenzoic acid and 4-cyano-3,5-difluorophenol.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic substitution: Substituted derivatives of this compound.
Hydrolysis: 4-propylbenzoic acid and 4-cyano-3,5-difluorophenol.
Reduction: 4-amino-3,5-difluorophenyl 4-propyl-benzoate.
Scientific Research Applications
4-Cyano-3,5-difluorophenyl 4-propyl-benzoate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Cyano-3,5-difluorophenyl 4-propyl-benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atoms can form strong interactions with active sites, influencing the compound’s binding affinity and specificity. The propyl group may contribute to the compound’s hydrophobic interactions, enhancing its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3,5-difluorophenyl 4-butyl-benzoate: Similar structure with a butyl group instead of a propyl group.
4-Cyano-3,5-difluorophenyl 4-pentyl-benzoate: Similar structure with a pentyl group instead of a propyl group.
Uniqueness
4-Cyano-3,5-difluorophenyl 4-propyl-benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and fluorine groups enhances its potential for forming strong interactions with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(4-cyano-3,5-difluorophenyl) 4-propylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2/c1-2-3-11-4-6-12(7-5-11)17(21)22-13-8-15(18)14(10-20)16(19)9-13/h4-9H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFCYPVDRJVTRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610965 |
Source
|
Record name | 4-Cyano-3,5-difluorophenyl 4-propylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193275-43-3 |
Source
|
Record name | 4-Cyano-3,5-difluorophenyl 4-propylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.